molecular formula C8H12N2O5 B1473254 2,6-Diazaspiro[3.4]octan-7-one oxalate CAS No. 1588440-97-4

2,6-Diazaspiro[3.4]octan-7-one oxalate

Cat. No.: B1473254
CAS No.: 1588440-97-4
M. Wt: 216.19 g/mol
InChI Key: PRWNGIQBMCOERR-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[3.4]octan-7-one oxalate is a useful research compound. Its molecular formula is C8H12N2O5 and its molecular weight is 216.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2,6-Diazaspiro[3.4]octan-7-one oxalate plays a significant role in biochemical reactions, particularly in its interaction with the sigma-1 receptor (σ1R). The sigma-1 receptor is a chaperone protein involved in various cellular processes, including modulation of ion channels and receptors. This compound acts as an antagonist to this receptor, thereby inhibiting its activity. This interaction enhances the antinociceptive effect of mu opioid receptor (MOR) agonists, such as morphine, without amplifying adverse effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, its antagonistic action on the sigma-1 receptor leads to enhanced analgesic effects and the prevention of morphine tolerance. This modulation of cell signaling pathways can result in altered gene expression and changes in cellular metabolism, contributing to its therapeutic potential .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the sigma-1 receptor. By acting as an antagonist, it inhibits the receptor’s activity, which in turn affects downstream signaling pathways. This inhibition can lead to enzyme inhibition or activation and changes in gene expression, ultimately resulting in enhanced analgesic effects and the prevention of opioid tolerance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its efficacy in enhancing analgesic effects and preventing morphine tolerance over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances the analgesic effects of morphine without significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interaction with the sigma-1 receptor plays a pivotal role in its metabolic effects, affecting metabolic flux and metabolite levels. Understanding these pathways is essential for optimizing its therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its efficacy. The compound’s ability to reach target sites within the body is essential for its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Properties

IUPAC Name

2,6-diazaspiro[3.4]octan-7-one;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.C2H2O4/c9-5-1-6(4-8-5)2-7-3-6;3-1(4)2(5)6/h7H,1-4H2,(H,8,9);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWNGIQBMCOERR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NCC12CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588440-97-4
Record name 2,6-Diazaspiro[3.4]octan-7-one, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588440-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
2,6-Diazaspiro[3.4]octan-7-one oxalate

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